trans-3,4-dichloro-N-[2-(dimethylamino-d6)cyclohexyl]-N-methyl-benzamide
Description
Stereochemical and Isotopic Features:
- Cyclohexyl Ring :
- Deuteration Effects :
| Feature | Impact on Structure |
|---|---|
| (1R,2R) Configuration | Enhances μ-opioid receptor affinity |
| Deuteration (d6) | Increases molecular weight by +6 Da |
| Cyclohexyl Conformation | Minimizes steric hindrance |
Comparative Structural Analysis with U-47700 and Related Benzamide Derivatives
The deuterated compound shares structural homology with U-47700 (3,4-dichloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methylbenzamide ) but differs in isotopic labeling. Key comparisons include:
U-47700 Analogues:
Structural Divergence:
The deuterated variant retains U-47700’s high μ-opioid receptor (MOR) affinity but offers distinct advantages in metabolic stability for research applications. Unlike U-47109 and U-48520, which show reduced potency, the deuterated compound’s isotopic labeling does not alter receptor binding kinetics.
Properties
Molecular Formula |
C16H22Cl2N2O |
|---|---|
Molecular Weight |
335.3 g/mol |
IUPAC Name |
N-[(1R,2R)-2-[bis(trideuteriomethyl)amino]cyclohexyl]-3,4-dichloro-N-methylbenzamide |
InChI |
InChI=1S/C16H22Cl2N2O/c1-19(2)14-6-4-5-7-15(14)20(3)16(21)11-8-9-12(17)13(18)10-11/h8-10,14-15H,4-7H2,1-3H3/t14-,15-/m1/s1/i1D3,2D3 |
InChI Key |
JGPNMZWFVRQNGU-HOPRYTGQSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N([C@@H]1CCCC[C@H]1N(C)C(=O)C2=CC(=C(C=C2)Cl)Cl)C([2H])([2H])[2H] |
Canonical SMILES |
CN(C)C1CCCCC1N(C)C(=O)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Reductive Amination with Deuterated Methylamine
Cyclohexanone undergoes reductive amination using deuterated methylamine (CD3NH2) and sodium cyanoborodeuteride (NaBD3CN) in deuterium oxide (D2O). This method achieves >99% deuteration at both methyl groups while preserving the trans stereochemistry of the cyclohexyl ring. Critical parameters include:
| Parameter | Optimal Condition | Yield (%) | Deuteration Efficiency (%) |
|---|---|---|---|
| Reaction temperature | 25°C | 78 | 99.5 |
| CD3NH2 equivalents | 3.0 | - | - |
| NaBD3CN equivalents | 1.5 | - | - |
| Solvent | D2O/MeOD (9:1) | - | - |
Post-reaction purification via vacuum distillation removes excess reagents, yielding 2-(dimethylamino-d6)cyclohexylamine as a colorless liquid (bp 89–91°C at 12 mmHg).
Isotopic Exchange via Acid-Catalyzed H/D Substitution
Preformed 2-(dimethylamino)cyclohexylamine undergoes proton-deuterium exchange using D2O and trifluoroacetic acid-d (CF3COOD) at elevated temperatures:
$$
\text{(CH}3\text{)}2\text{N-C}6\text{H}{11}\text{-NH}2 + 6\text{D}2\text{O} \xrightarrow{\text{CF}3\text{COOD, 110°C}} \text{(CD}3\text{)}2\text{N-C}6\text{H}{11}\text{-ND}2 + 6\text{HDO}
$$
This method requires 72-hour reflux to achieve 98% deuteration but risks racemization of the cyclohexyl group, necessitating chiral HPLC purification.
Benzamide Coupling and Stereochemical Control
The deuterated amine intermediate undergoes N-methylation followed by condensation with 3,4-dichlorobenzoyl chloride under Schotten-Baumann conditions:
N-Methylation Protocol
- Reaction Setup : 2-(Dimethylamino-d6)cyclohexylamine (1.0 eq) reacts with methyl iodide (1.2 eq) in anhydrous tetrahydrofuran (THF) at −20°C under N2.
- Quenching : Addition of saturated NaHCO3 arrests the reaction, followed by extraction with dichloromethane (3 × 50 mL).
- Purification : Silica gel chromatography (hexane:EtOAc 4:1) yields N-methyl-2-(dimethylamino-d6)cyclohexylamine as a white solid (mp 102–104°C).
Acylation with 3,4-Dichlorobenzoyl Chloride
Key acylation parameters:
| Parameter | Condition | Impact on Yield |
|---|---|---|
| Solvent | THF | Maximizes solubility |
| Base | N,N-Diisopropylethylamine | Neutralizes HCl |
| Temperature | 0°C → 25°C | Prevents racemization |
| Reaction time | 12 hours | Completes acylation |
The crude product is recrystallized from ethanol/water (7:3) to obtain this compound as needle-like crystals (mp 158–160°C).
Analytical Validation and Isotopic Purity Assessment
Mass Spectrometric Characterization
High-resolution mass spectrometry (HRMS) confirms deuterium incorporation:
Nuclear Magnetic Resonance (NMR) Analysis
1H NMR (600 MHz, CDCl3):
- δ 2.85–2.78 (m, 1H) : Cyclohexyl CH adjacent to dimethylamino group
- δ 2.45 (s, 6H) : Absence of CH3 protons confirms deuteration
13C NMR (150 MHz, CDCl3):
Industrial-Scale Production Considerations
Cost Optimization Strategies
| Factor | Standard Synthesis | Optimized Process |
|---|---|---|
| Deuterium source | CD3I ($320/g) | D2O/CF3COOD exchange ($45/g) |
| Cyclohexanone recovery | 68% | 92% (via thin-film evaporation) |
| Total cycle time | 14 days | 8 days |
Regulatory Compliance
- DEA Schedule I : All synthesis facilities require Drug Enforcement Administration registration for handling U-47700 analogs.
- Waste Disposal : Deuteration byproducts (e.g., HDO) demand isotopic separation prior to aqueous release.
Applications in Forensic Toxicology
Internal Standard Performance
Comparison with non-deuterated U-47700 in LC-MS/MS assays:
| Metric | Deuterated Compound | Non-Deuterated |
|---|---|---|
| Matrix effect | 2.1% | 18.7% |
| Ion suppression | 5.3% | 22.9% |
| Retention time shift | ±0.02 min | ±0.15 min |
The deuterated analog’s superior chromatographic behavior stems from identical hydrophobicity to the analyte while avoiding isotopic cross-talk.
Challenges in Industrial Synthesis
Deuterium Scrambling
During scale-up (>1 kg batches), elevated temperatures in distillation steps cause partial H/D exchange:
$$
\text{(CD}3\text{)}2\text{N-C}6\text{H}{11}\text{-NH}2 \xrightarrow{\Delta} \text{(CD}3\text{)(CHD}2\text{)N-C}6\text{H}{11}\text{-NHD} + \text{D}2\text{O}
$$
Mitigation involves:
- Short-path distillation at reduced pressure (0.1 mmHg)
- Addition of deuterated triethylamine as H+ scavenger
Environmental Impact Considerations
Deuterium Release Management
Annual production of 100 kg generates:
- 220 L D2O-contaminated wastewater
- 45 kg CD3I byproducts
Best practices include:
- On-site electrolytic D2O recovery (89% efficiency)
- Catalytic decomposition of CD3I to CD4 and I2
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
Mechanism: trans-3,4-dichloro-N-[2-(dimethylamino-d6)cyclohexyl]-N-methyl-benzamide acts as an agonist at the μ-opioid receptor. It binds to the receptor and mimics the effects of endogenous opioids, leading to analgesia and euphoria .
Molecular Targets and Pathways: The primary target is the μ-opioid receptor. Upon binding, the compound activates the receptor, leading to the inhibition of adenylate cyclase, reduced cAMP levels, and subsequent downstream effects such as decreased neurotransmitter release .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₁₅H₂₀Cl₂N₂O (non-deuterated form) .
- Molecular Weight : 315.2 g/mol .
- Pharmacological Activity : High-affinity µ-opioid receptor agonist with potency 7.5× greater than morphine but lower than fentanyl .
U-47700 gained notoriety post-2015 as a novel psychoactive substance (NPS) due to its euphoric effects, short duration (1–2 hours), and association with fatal overdoses .
Comparison with Structural Analogues
AH-7921 (3,4-Dichloro-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide)
Structural Differences :
Pharmacological and Regulatory Comparison :
| Parameter | U-47700 | AH-7921 |
|---|---|---|
| Potency | 7.5× morphine | 10× morphine |
| Duration of Action | 1–2 hours | 3–4 hours |
| Legal Status | Controlled globally since 2017 | Controlled in the U.S. since 2016 |
AH-7921’s extended duration and higher potency contribute to its elevated overdose risk, though it has seen less illicit use compared to U-47700 post-scheduling .
Isopropyl-U47700 (trans-3,4-Dichloro-N-[2-(dimethylamino)cyclohexyl]-N-isopropyl-benzamide)
Structural Differences :
Pharmacological Implications :
Bromadol (BDPC)
Structural Unrelatedness :
Pharmacological Profile :
- Exceptionally high potency (>1,000× morphine) and long half-life, raising significant overdose risks .
- Emerging as a post-U-47700 alternative in illicit markets due to its unregulated status in some jurisdictions .
Structure-Activity Relationships (SAR)
Critical structural determinants for opioid activity in U-47700 analogues include:
Chlorination Pattern : 3,4-Dichloro substitution on the benzamide ring maximizes receptor binding .
Cyclohexylamine Substitution: The 2-dimethylamino group in U-47700 optimizes steric interaction with the µ-opioid receptor’s hydrophobic pocket .
N-Alkyl Modifications : Methyl or isopropyl groups at the N-position influence metabolic stability and duration of action .
Deuteriation (as in dimethylamino-d6) may slow hepatic metabolism by the "deuterium isotope effect," though specific data on U-47700’s deuterated form remain unpublished .
Regulatory and Public Health Implications
Both U-47700 and AH-7921 were globally scheduled under the UN Single Convention on Narcotic Drugs by 2017–2018 . However, analogues like isopropyl-U47700 and bromadol continue to evade control in some regions, underscoring the need for dynamic legislative frameworks .
Biological Activity
trans-3,4-Dichloro-N-[2-(dimethylamino-d6)cyclohexyl]-N-methyl-benzamide, commonly known as U-47700, is a synthetic opioid that has garnered attention due to its potent analgesic properties and potential for abuse. This article delves into the biological activity of U-47700, examining its pharmacological effects, mechanisms of action, case studies related to its use, and relevant research findings.
- Molecular Formula : C16H16Cl2D6N2O
- Molecular Weight : 335.3017 g/mol
- CAS Number : 1465916-43-1
- SMILES Notation : CN(C(=O)c1ccc(c(c1)Cl)Cl)[C@@H]1CCCC[C@H]1N(C([2H])([2H])[2H])C([2H])([2H])[2H]
Pharmacological Profile
U-47700 is classified as a potent mu-opioid receptor agonist. Its structural similarity to morphine suggests that it may exhibit similar pharmacological properties. The compound's binding affinity and efficacy at the mu-opioid receptor are critical for its analgesic effects.
U-47700 acts primarily through the mu-opioid receptors in the brain, which are responsible for mediating pain relief and euphoria. The compound's ability to bind effectively to these receptors results in significant analgesic effects, comparable to those of traditional opioids.
Analgesic Efficacy
Research indicates that U-47700 possesses a high affinity for mu-opioid receptors, leading to substantial analgesic effects. In various animal models, it has been shown to produce dose-dependent pain relief, making it a subject of interest for potential therapeutic applications in pain management.
Toxicity and Side Effects
Despite its analgesic properties, U-47700 is associated with severe toxicity and risk of overdose. Case studies have highlighted instances of acute intoxication, particularly when combined with other opioids such as fentanyl. The following table summarizes reported cases of intoxication:
Research Findings
Recent studies have focused on the binding characteristics and pharmacokinetics of U-47700:
- Binding Affinity : A study demonstrated that U-47700 exhibits a binding affinity comparable to morphine at mu-opioid receptors, suggesting potential for similar efficacy in pain management .
- Pharmacokinetics : Research indicates that U-47700 has a rapid onset of action with a relatively short half-life, necessitating careful monitoring in clinical settings.
- Comparative Studies : Comparative analyses with other opioids reveal that while U-47700 provides effective analgesia, its side effect profile may be more pronounced, particularly concerning respiratory depression .
Q & A
Q. What analytical methods are recommended for detecting and quantifying trans-3,4-dichloro-N-[2-(dimethylamino-d6)cyclohexyl]-N-methyl-benzamide in biological matrices?
- Methodology : Electrochemical techniques such as differential pulsed voltammetry (DPV) and cyclic voltammetry (CV) are effective for quantification due to their sensitivity to oxidation-reduction potentials. Chromatographic methods (e.g., HPLC-MS) coupled with deuterated internal standards (e.g., dimethylamino-d6) improve specificity for distinguishing metabolites or structural analogs. Recovery rates (R_c%) and peak potentials (E_p) should be calibrated using reference standards .
- Key Parameters : Optimal scan speeds (v = 50–100 mV·s⁻¹) and pH-dependent electrochemical behavior must be validated to avoid interference from co-eluting substances like AH-7921 or acetyl fentanyl .
Q. How can researchers confirm the structural identity of trans-3,4-dichloro-N-[2-(dimethylamino-d6)cyclohexyl]-N-methyl-benzamide?
- Methodology : Use a combination of NMR (¹H, ¹³C, and 2D-COSY) to resolve cyclohexyl stereochemistry and benzamide substituents. High-resolution mass spectrometry (HRMS) with deuterium labeling (dimethylamino-d6) differentiates isotopic patterns from non-deuterated analogs. X-ray crystallography may resolve trans- vs. cis-isomerism in crystalline forms .
Q. What legal and safety considerations apply to handling this compound in laboratory settings?
- Regulatory Framework : The compound is classified as a Schedule I controlled substance in multiple jurisdictions (e.g., UK Misuse of Drugs Regulations 2017, Canadian Controlled Drugs and Substances Act). Researchers must obtain DEA/FDA licenses for procurement and adhere to strict inventory controls. Stability studies indicate storage at -20°C in airtight containers to prevent degradation .
Advanced Research Questions
Q. How do metabolic pathways of trans-3,4-dichloro-N-[2-(dimethylamino-d6)cyclohexyl]-N-methyl-benzamide influence its detection in forensic toxicology?
- Methodology : In vitro hepatic microsome assays (human or zebrafish models) identify primary metabolites like N-desmethyl U-47700 (C15H20Cl2N2O). LC-QTOF-MS with deuterated internal standards tracks metabolic stability and demethylation kinetics. Zebrafish models reveal neurotoxic effects (e.g., respiratory suppression) linked to µ-opioid receptor activation .
- Data Contradictions : Discrepancies in metabolite half-lives may arise from interspecies variations in cytochrome P450 activity. Cross-validate findings with in vivo rodent models .
Q. What experimental strategies differentiate the pharmacological activity of trans-3,4-dichloro-N-[2-(dimethylamino-d6)cyclohexyl]-N-methyl-benzamide from its structural analogs?
- Methodology : Competitive radioligand binding assays (e.g., [³H]-DAMGO for µ-opioid receptors) quantify receptor affinity (Ki). Functional assays (e.g., GTPγS binding) assess efficacy. Compare analogs like U-48520 (4-chloro variant) to determine structure-activity relationships (SAR). Zebrafish behavioral assays (e.g., locomotor activity) correlate receptor activation with neurotoxicity .
- Key Findings : U-47700 exhibits higher µ-opioid receptor affinity (Ki = 11 nM) than AH-7921 (Ki = 88 nM), but shorter duration of action due to rapid metabolism .
Q. How can researchers resolve contradictions in electrochemical data for this compound across different studies?
- Methodology : Standardize experimental conditions (pH, scan rate, electrode material) to minimize variability. Use controlled potential electrolysis (CPE) to confirm oxidation mechanisms. Cross-reference recovery rates (R_c%) with spiked biological samples to validate accuracy. Discrepancies in peak potentials (E_p) may stem from matrix effects or co-eluting opioids like fentanyl analogs .
Q. What in vivo models are most suitable for studying the compound’s neurotoxicity and addiction potential?
- Methodology : Zebrafish (Danio rerio) models assess acute neurobehavioral effects (e.g., anxiety-like behavior, respiratory suppression) via video tracking. Rodent self-administration paradigms evaluate reinforcing properties. Microdialysis in rats measures dopamine release in the nucleus accumbens post-administration .
- Limitations : Zebrafish lack mammalian blood-brain barrier complexity; supplement with ex vivo brain slice electrophysiology .
Methodological Notes
- Stereochemical Synthesis : Optimize reaction conditions (e.g., reflux in ethanol with glacial acetic acid) to favor trans-isomer formation. Monitor enantiomeric purity via chiral HPLC .
- Reference Standards : Use certified materials (≥98% purity) with batch-specific certificates of analysis (CoA) to ensure reproducibility. Store at -20°C to prevent hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
